![molecular formula C14H19N5O B278320 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide](/img/structure/B278320.png)
4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B cells, which play a crucial role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies and autoimmune diseases.
Mecanismo De Acción
4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide works by inhibiting BTK, a key enzyme involved in B-cell receptor signaling. BTK is essential for the survival and proliferation of B cells, and its dysregulation has been implicated in the development of B-cell malignancies and autoimmune diseases. By inhibiting BTK, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and physiological effects:
4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, both as a single agent and in combination with other therapies. In addition, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has been shown to reduce disease activity in preclinical models of autoimmune diseases. 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide is its specificity for BTK, which reduces the risk of off-target effects. In addition, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has shown potent anti-tumor activity in preclinical models of B-cell malignancies, making it a promising candidate for further development as a cancer therapy. However, one limitation of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide is its limited bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the development of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide. One potential application is in the treatment of B-cell malignancies, where 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has shown promising results in preclinical studies. Another potential application is in the treatment of autoimmune diseases, where 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has also shown promising results in preclinical studies. Additional studies are needed to further characterize the safety and efficacy of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide in vivo, as well as to optimize its pharmacokinetic properties. Finally, combination therapy with other targeted agents may enhance the anti-tumor activity of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide and improve its clinical utility.
Métodos De Síntesis
The synthesis of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-tert-butylbenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-ethyl-2H-tetrazole-5-amine to form the intermediate product, which is further reacted with tert-butylamine and trifluoroacetic acid to yield the final product, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide.
Aplicaciones Científicas De Investigación
4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has also been studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has shown promising results in reducing disease activity.
Propiedades
Nombre del producto |
4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide |
---|---|
Fórmula molecular |
C14H19N5O |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(2-ethyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H19N5O/c1-5-19-17-13(16-18-19)15-12(20)10-6-8-11(9-7-10)14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17,20) |
Clave InChI |
JMRBVWREYLDWFD-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canónico |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.